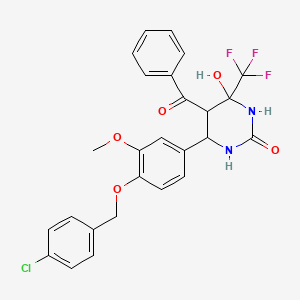

5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-benzoyl-6-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O5/c1-36-20-13-17(9-12-19(20)37-14-15-7-10-18(27)11-8-15)22-21(23(33)16-5-3-2-4-6-16)25(35,26(28,29)30)32-24(34)31-22/h2-13,21-22,35H,14H2,1H3,(H2,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRJVMFJVHECLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-benzoyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with potential pharmacological applications. Its structural complexity suggests diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H24ClF3N2O5, with a molecular weight of 548.94 g/mol. The compound features a tetrahydropyrimidinone core structure, substituted with various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H24ClF3N2O5 |

| Molecular Weight | 548.94 g/mol |

| Density | 1.371 g/cm³ (predicted) |

| Boiling Point | 675.2 °C (predicted) |

| pKa | 10.49 (predicted) |

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrimidinones exhibit significant antimicrobial properties. The compound in focus has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacteria . The presence of electron-withdrawing groups in its structure enhances its interaction with bacterial enzymes, contributing to its antimicrobial efficacy.

Anticonvulsant Activity

Research indicates that related compounds within the tetrahydropyrimidone class exhibit anticonvulsant properties. For instance, studies on similar structures have reported effective dose ranges (ED50 values) that suggest potential for treating seizure disorders. The dual activity observed in some derivatives—exhibiting both central nervous system (CNS) stimulation and depression—highlights the complexity of their pharmacological profiles .

Antidepressant and Anxiolytic Effects

The compound's structural components suggest potential antidepressant and anxiolytic effects. Some studies have indicated that similar compounds can antagonize convulsions induced by various agents, which correlates with antidepressant activity in animal models . The presence of the chlorobenzyl group may enhance binding affinity to neurotransmitter receptors involved in mood regulation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, docking studies suggest interactions with key amino acids in target proteins, influencing enzyme activity and receptor binding . The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of several tetrahydropyrimidone derivatives, including the compound . Results indicated significant inhibition against Salmonella typhi with an IC50 value comparable to established antibiotics .

- CNS Activity Assessment : In a behavioral study involving mice, compounds structurally similar to the target compound exhibited varied CNS effects, ranging from stimulation to sedation, depending on the specific substituents present .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic yields of the target compound with structurally related tetrahydropyrimidinones:

Key Observations:

Methoxy groups (e.g., 4b ) reduce melting points compared to chlorophenyl derivatives (4h ), possibly due to decreased crystallinity.

Synthetic Yields :

- Derivatives with methoxy or chlorophenyl groups (4h, 4b) achieve yields >80% under optimized conditions .

- Steric hindrance from bulky substituents (e.g., 4-((4-chlorobenzyl)oxy)-3-methoxyphenyl in the target compound) may lower yields due to slower reaction kinetics .

Biological and Chemical Activity: Trifluoromethyl group: Enhances resistance to oxidative metabolism, a feature leveraged in drug design . Nitro group: May confer redox activity or serve as a hydrogen-bond acceptor, though stability under physiological conditions requires validation .

Structural Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.